molecular formula C95H146O28 B1672693 Ivermectin CAS No. 70288-86-7

Ivermectin

Cat. No. B1672693
CAS RN: 70288-86-7
M. Wt: 875.1 g/mol
InChI Key: SPBDXSGPUHCETR-VHJJIYNUSA-N
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Description

Ivermectin is an antiparasitic drug that is used to treat various types of parasitic infections, including head lice, scabies, river blindness (onchocerciasis), strongyloidiasis, trichuriasis, ascariasis, and lymphatic filariasis . It is derived from the fermentation products of Streptomyces avermitilis .


Synthesis Analysis

Ivermectin is a semi-synthetic derivative of avermectins, a class of highly active broad-spectrum antiparasitic agents . The components of ivermectin are synthesized by chemical hydrogenation of a specific double bond at C22-C23 in the polyketide macrolides avermectins B1a and B1b .


Molecular Structure Analysis

Ivermectin is a mixture of two avermectins, comprising roughly 90% 22,23-dihydroavermectin B1a and 10% 22,23-dihydroavermectin B1b . The crystal structure of Ivermectin has been determined using single-crystal X-ray crystallographic analysis .


Chemical Reactions Analysis

Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . Several analytical methods based on HPLC-fluorescence detector, UV-diode array detector, HPLC-tandem mass spectrometry (MS/MS), ultra-performance liquid chromatography-MS/MS, and capillary electrophoresis techniques have been utilized for the simultaneous determination of ivermectin .


Physical And Chemical Properties Analysis

Ivermectin is a highly lipophilic compound that accumulates in fat tissues, causing its long-term existence in the body . It is a semi-synthetic derivative of avermectins, a class of highly active broad-spectrum antiparasitic agents .

Scientific Research Applications

Antiparasitic Applications

Ivermectin is renowned for its antiparasitic properties. It’s widely used to treat parasitic infections in humans and animals, including onchocerciasis, lymphatic filariasis, and scabies . Its efficacy stems from its ability to paralyze and ultimately kill a variety of parasites.

Antiviral Research

Recent studies have explored Ivermectin’s potential as an antiviral agent. It has shown activity against RNA viruses like Zika, dengue, and yellow fever, as well as DNA viruses such as Equine herpes type 1 . Its broad-spectrum antiviral activity is being investigated further, especially in the context of the COVID-19 pandemic .

Anticancer Potential

Ivermectin has demonstrated anti-proliferative effects on various cancer cell lines. Research indicates that it can enhance the stability of microtubules, which is a promising avenue for the development of new anticancer drugs . Its ability to induce apoptosis in cancer cells is a significant aspect of its anticancer profile.

Antidiabetic Research

While not traditionally associated with diabetes treatment, there is growing interest in the potential repurposing of Ivermectin for antidiabetic applications. Its effects on glucose metabolism and insulin sensitivity are areas of ongoing research .

Veterinary Medicine

Ivermectin is a cornerstone drug in veterinary medicine, used to treat a wide range of parasitic infections in animals such as cattle, horses, sheep, and pigs . Its broad-spectrum activity makes it invaluable for maintaining animal health and productivity.

Aquaculture Applications

In aquaculture, Ivermectin is used to control parasites in fish populations. Its efficacy in this field helps maintain the health of farmed fish, which is crucial for the sustainability of aquaculture industries .

Environmental Impact Studies

The environmental impact of Ivermectin, particularly its toxicity to non-target organisms like soil invertebrates and plants, is an important area of study. Understanding its environmental fate and effects is critical for developing guidelines for its safe use .

Pharmacokinetics Research

Ivermectin’s pharmacokinetic properties are being studied to optimize its usage and efficacy. Research on its absorption, distribution, metabolism, and excretion helps in tailoring dosages for different applications and minimizing side effects .

Safety And Hazards

Ivermectin is known to cause severe encephalopathies in subjects infected with loiasis, an endemic parasite in Sub-Saharan Africa . It can also cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivermectin B1a

CAS RN

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
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Record name Ivermectin B1a
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Record name Ivermectin B1a
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Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
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Record name Ivermectin
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Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ivermectin
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Q & A

A: Ivermectin exerts its antiparasitic effect by acting as an agonist for glutamate-gated chloride channels. This leads to hyperpolarization of nerve and muscle cells in invertebrates, causing paralysis and death. []

A: Unlike conventional insecticides and repellents, Ivermectin targets glutamate-gated chloride channels, disrupting nervous system function in parasites. This unique mechanism sets it apart from other mosquito control agents. []

A: Ivermectin interacts with glutamate-gated chloride channels in mammals, but with significantly lower affinity compared to invertebrates, explaining its selective toxicity. []

A: Research suggests Ivermectin may interact with other targets, including P-glycoprotein (P-gp), a transmembrane protein involved in drug efflux. This interaction could influence Ivermectin's distribution and efficacy. [, ]

A: Ivermectin treatment disrupts neuromuscular transmission in parasites, leading to paralysis, reduced microfilarial production, and ultimately, death. [, ]

A: Ivermectin (C48H74O14) has a molecular weight of 875.09 g/mol. []

A: While the provided articles don't include specific spectroscopic data, various analytical techniques like GC/MS and HPLC have been used to detect and quantify Ivermectin in biological samples. []

A: Yes, computational drug repositioning using Connectivity Map (cMap) and data/pathway mining with the Ingenuity Knowledge Base has been employed to explore Ivermectin's potential in treating gastric cancer. []

A: Computational analyses identified nine molecular targets of Ivermectin in gastric cancer, suggesting its involvement in the Wnt/β-catenin signaling pathway and cell proliferation. In silico modeling showed Ivermectin's potential to inhibit this pathway. []

A: Ivermectin's lipophilic nature presents challenges for formulation, impacting its solubility and bioavailability. Strategies to overcome these limitations might include developing novel drug delivery systems. []

A: Yes, Ivermectin is available in various formulations, including oral tablets, topical creams, and injectables for veterinary use. [, , ]

A: Ivermectin is primarily metabolized by the liver and excreted in feces. Studies in cattle have shown that after topical application, a significant portion of the drug can be ingested through licking. [, ]

A: Yes, interspecies variations in Ivermectin's pharmacokinetics have been observed, likely due to differences in factors like P-glycoprotein activity. This highlights the need for species-specific dosing regimens. []

A: Yes, a case report described an adverse interaction between Ivermectin and Warfarin, a blood thinner, leading to worsened coagulopathy. This underscores the need to consider potential drug interactions when administering Ivermectin. []

A: Following a standard oral dose of Ivermectin, peak plasma concentrations are significantly lower than the concentration required for antiviral effects observed in in vitro studies. []

A: Studies indicate that a single dose of Ivermectin can significantly reduce the transmission potential of malaria for at least two weeks. []

A: While some studies suggest a potential benefit of Ivermectin in treating COVID-19, a large randomized controlled trial (ACTIV-6) found no significant improvement in recovery time among outpatients with mild to moderate COVID-19 treated with Ivermectin compared to placebo. [, ]

A: Yes, Ivermectin effectively treats various parasitic infections, including scabies, strongyloidiasis, trichuriasis, and onchocerciasis, in both humans and animals. [, , , , ]

A: Yes, several animal models, including jirds infected with H. contortus and cattle infected with O. ochengi, have been used to evaluate Ivermectin's efficacy and investigate resistance mechanisms. [, ]

A: Yes, Ivermectin resistance has been reported in several parasite species, including H. contortus, posing a significant threat to its long-term effectiveness. [, , ]

A: While the exact mechanisms are not fully understood, mutations in glutamate-gated chloride channels and alterations in drug efflux pumps like P-glycoprotein have been implicated in Ivermectin resistance. [, , ]

A: Yes, cross-resistance between Ivermectin and other macrocyclic lactones like moxidectin has been observed in some parasite populations. []

A: Although generally well-tolerated at recommended doses, Ivermectin can cause side effects, including dizziness, nausea, and allergic reactions. Severe adverse events are rare but can occur, especially in individuals with heavy Loa loa infections. [, , , ]

A: Ivermectin toxicity has been reported in animals, particularly in certain dog breeds with a genetic mutation affecting drug metabolism. Symptoms can range from neurological signs to liver damage. [, , ]

ANone: While specific drug delivery systems weren't discussed in the provided articles, researchers are continually exploring innovative approaches to enhance drug targeting and improve Ivermectin's bioavailability.

A: Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly employed to detect and quantify Ivermectin levels in various matrices. []

A: Ivermectin, when used topically in cattle, can contaminate the environment through fecal excretion and licking behavior. This raises concerns about potential impacts on dung-degrading insects and soil ecosystems. []

A: Ivermectin's lipophilicity can limit its dissolution in aqueous environments, potentially impacting its absorption and bioavailability. []

A: Ivermectin's interaction with P-glycoprotein, a drug efflux transporter, highlights its potential to influence drug disposition and potentially contribute to resistance mechanisms. [, ]

A: The discovery of Ivermectin by Merck scientists in 1976, followed by its development into a highly effective antiparasitic drug for both human and veterinary use, marked significant milestones in its history. [, ]

A: Programs like the Onchocerciasis Control Programme (OCP) and the African Programme for Onchocerciasis Control (APOC), involving mass drug administration of Ivermectin, have significantly reduced the burden of these diseases. []

A: Yes, research on Ivermectin resistance mechanisms in parasites has implications for understanding drug resistance in other organisms, including cancer cells. [, ]

A: The study of Ivermectin has brought together researchers from diverse fields, including parasitology, pharmacology, immunology, and computational biology, to address challenges related to its efficacy, safety, and resistance. [, , ]

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